Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)

Tert-butyl N-(2-hydroxypropyl)carbamate structure
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
N.o CAS:95656-86-3
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25

Tert-butyl N-(2-hydroxypropyl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(BOC-AMINO)-2-PROPANOL
    • Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (2-hydroxypropyl)carbamate
    • tert-butyl 2-hydroxypropylcarbamate
    • tert-Butyl N-(2-hydroxypropyl) carbamate
    • (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
    • (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
    • (+/-)-tert-butyl (2-hydroxypropyl)carbamate
    • 1-t-butoxycarbonylamino-2-propanol
    • N-Boc-1-amino-2-propanol
    • N-tert-butoxycarbonyl-2-hydroxypropylamine
    • 1-(tert-Butoxycarbonylamino)-2-propanol
    • N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
    • Tert-butyl N-(2-hydroxypropyl)carbamate
    • tert-ButylN-(2-hydroxypropyl)carbamate
    • (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
    • tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
    • tert-Butyl (S)-(2-hydroxypropyl)carbamate
    • tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
    • 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
    • (2-Hydroxypropyl)carbamic acid tert-butyl ester
    • 1-((tert-Butoxycarbonyl)amino)-2-propanol
    • SB44726
    • tert-Butyl(2-hydroxypropyl)carbamate
    • Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • MFCD04974340
    • AKOS009531792
    • [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
    • DB-005481
    • SY052818
    • (S)-1-(Boc-amino)-2-propanol
    • SY096833
    • (2-hydroxy-propyl)-carbamic acid t-butyl ester
    • MFCD04974338
    • DTXSID90432795
    • DS-16462
    • tert-butyl N-(2-hydroxypropyl)-carbamate
    • SCHEMBL223317
    • tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
    • ALBB-030107
    • CS-0046742
    • EN300-95742
    • 95656-86-3
    • rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
    • SY096832
    • tert-butyl-N-(2-hydroxypropyl)carbamate
    • tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
    • MFCD02093569
    • B2418
    • SB44717
    • MDL: MFCD02093569
    • Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
    • Chave InChI: YNJCFDAODGKHAV-UHFFFAOYSA-N
    • SMILES: O=C(NCC(C)O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 175.12100
  • Massa monoisotópica: 175.12084340g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 151
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 58.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 0.7

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.02
  • Índice de Refracção: 1.4450-1.4490
  • PSA: 58.56000
  • LogP: 1.28280
  • Solubilidade: 未确定

Tert-butyl N-(2-hydroxypropyl)carbamate Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: H303+H313+H333
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Código da categoria de perigo: 25-41
  • Instrução de Segurança: 26-39
  • Identificação dos materiais perigosos: T
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tert-butyl N-(2-hydroxypropyl)carbamate Dados aduaneiros

  • CÓDIGO SH:2924199090
  • Dados aduaneiros:

    中国海关编码:

    2924199090

    概述:

    2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tert-butyl N-(2-hydroxypropyl)carbamate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
228352-1g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
1g
£22.00 2022-02-28
Fluorochem
228352-5g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
5g
£84.00 2022-02-28
Fluorochem
228352-10g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
10g
£155.00 2022-02-28
Fluorochem
228352-25g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
25g
£242.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162618-5G
Tert-butyl N-(2-hydroxypropyl)carbamate
95656-86-3 98%
5g
¥466.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162618-25G
Tert-butyl N-(2-hydroxypropyl)carbamate
95656-86-3 98%
25g
¥1864.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-1g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
1g
¥80.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-250mg
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
250mg
¥33.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-5g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
5g
¥191.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-100g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
100g
¥3792.0 2024-07-18

Tert-butyl N-(2-hydroxypropyl)carbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Referência
Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections
, United States, , ,

Método de produção 2

Condições de reacção
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Referência
Preparation of azepane derivatives and methods of treating hepatitis B infections
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referência
Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Solvents: Methanol ,  Water ;  3 h, rt
Referência
Preparation of aminobutanoic acid amide derivatives as dipeptidyl peptidase IV (DPPIV) inhibitors
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt; 18 h, rt
Referência
Multi-arm polymeric prodrug conjugates of pemetrexed-based compounds as drug delivery systems for lung cancer
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Solvents: Dichloromethane ;  18 h, 0 °C
Referência
Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence
Welsch, Sebastian J.; Umkehrer, Michael; Kalinski, Cedric; Ross, Guenther; Burdack, Christoph; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Método de produção 7

Condições de reacção
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ;  25 °C
Referência
Chemical blowing agent and thermally expandable thermoplastic composition
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Referência
Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt; 30 min, 60 °C
Referência
Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Solvents: Acetonitrile ;  rt; 3 h, rt
Referência
A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide)
Mohr, Nicole; Barz, Matthias; Forst, Romina; Zentel, Rudolf, Macromolecular Rapid Communications, 2014, 35(17), 1522-1527

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Referência
Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants
Kawamoto, Aparecida M.; Wills, Martin, Quimica Nova, 2002, 25(6), 921-925

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones
Kawamoto, Aparecida M.; Wills, Martin, Journal of the Chemical Society, 2001, (16), 1916-1928

Método de produção 13

Condições de reacção
1.1 Solvents: Ethanol ;  12 h, rt
Referência
Hydrogen-Bonding-Driven Enantioselective Resolution against the Kazlauskas Rule To Afford γ-Amino Alcohols by Candida rugosa Lipase
Min, Bora; Park, Jeemin; Sim, Yong-Kyun; Jung, Suhyun; Kim, Seong-Ho; et al, ChemBioChem, 2015, 16(1), 77-82

Método de produção 14

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Water ;  2 h, 23 °C
Referência
Hexahydro-1H-Isoindolinone-Like Scaffolds from Electronically Deactivated and Sterically Hindered Dienes: Synthesis in the Context of Muironolide A
Olson, Christopher A.; Shaner, Courtnay E.; Roche, Sydney C.; Ferrence, Gregory M.; Mitchell, T. Andrew, Synthesis, 2015, 47(18), 2756-2766

Método de produção 15

Condições de reacção
1.1 Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 18 h, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; Vo, Cam-Van T.; Bode, Jeffrey W., Organic Letters, 2014, 16(4), 1236-1239

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
Referência
Polyfluorinated arylpyrazolopyrimidine compounds acting as Bruton's tyrosine kinase inhibitors and their preparation
, United States, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referência
Polyfluorinated pyrazolopyrimidines as Bruton's tyrosine kinase inhibitors useful in treatment of various disease and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials

Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products

Tert-butyl N-(2-hydroxypropyl)carbamate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Número da Ordem:A11163
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 21:12
Preço ($):191.0/762.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
A11163
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):191.0/762.0
E- mail